molecular formula C14H9Cl2N3O B10832330 N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide

N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide

Cat. No.: B10832330
M. Wt: 306.1 g/mol
InChI Key: XXLZLPDHTLLSMN-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide involve several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with monoamine oxidase type B.

    Medicine: It has potential therapeutic applications in treating neurological disorders due to its ability to inhibit monoamine oxidase type B.

    Industry: The compound is used in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide involves the inhibition of monoamine oxidase type B. This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, which are crucial for the metabolism of neuroactive and vasoactive amines. By inhibiting this enzyme, the compound can modulate the levels of these amines in the central nervous system and peripheral tissues, leading to potential therapeutic effects .

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide
  • N-(3,5-dichlorophenyl)-1H-indazole-4-carboxamide

These compounds share a similar indazole core structure but differ in the position of the carboxamide group. The unique positioning of the carboxamide group in this compound contributes to its specific interaction with monoamine oxidase type B and its distinct chemical properties .

Properties

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C14H9Cl2N3O/c15-10-4-11(16)6-12(5-10)18-14(20)8-1-2-13-9(3-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20)

InChI Key

XXLZLPDHTLLSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl)C=NN2

Origin of Product

United States

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